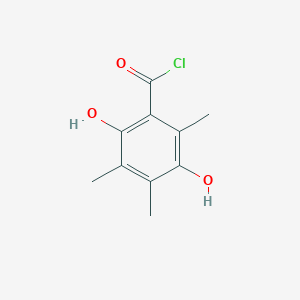
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is an organic compound with a complex structure that includes multiple hydroxyl groups and methyl groups attached to a benzoyl chloride core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride typically involves the chlorination of 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid. The process generally includes the following steps:
Starting Material: The synthesis begins with 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid.
Chlorination: The benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under controlled conditions to form the benzoyl chloride derivative.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a catalyst such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized to form quinones or reduced to form corresponding alcohols.
Esterification: The compound can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Substitution Products: Amines, ethers, and thioethers.
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, dyes, and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with amino acids in proteins, leading to modifications that can alter protein function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzoyl chloride: Similar in structure but lacks the hydroxyl groups.
3,4,5-Trimethoxybenzoyl chloride: Contains methoxy groups instead of hydroxyl groups.
2,4,6-Trichlorobenzoyl chloride: Contains chlorine atoms instead of methyl groups.
Uniqueness
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which provide distinct reactivity and functionalization options compared to its analogs. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
408338-75-0 |
|---|---|
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3,4,6-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-4-5(2)9(13)7(10(11)14)6(3)8(4)12/h12-13H,1-3H3 |
Clave InChI |
LPLCLNWHQCSIEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C)C(=O)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
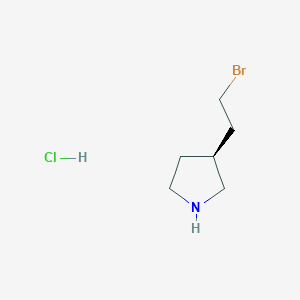
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
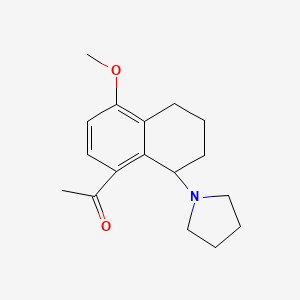
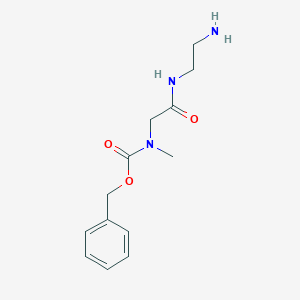
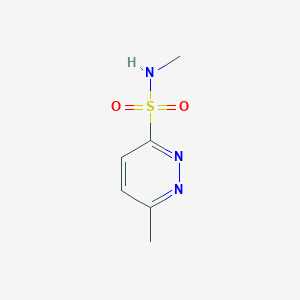
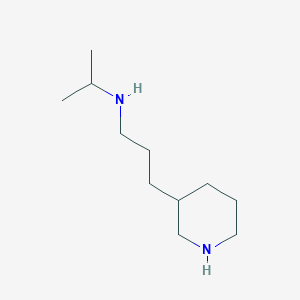
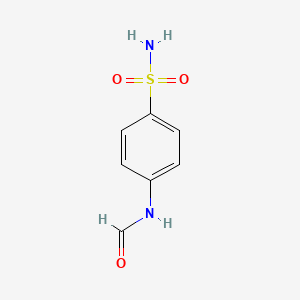

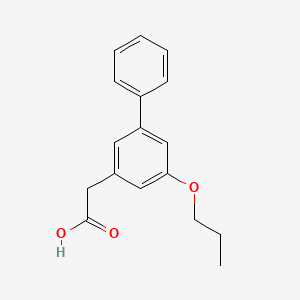
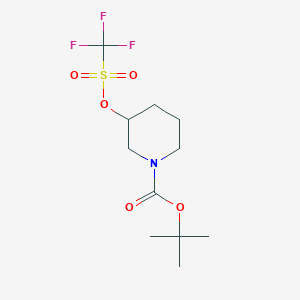
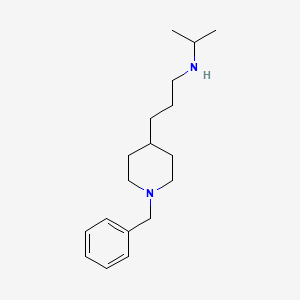
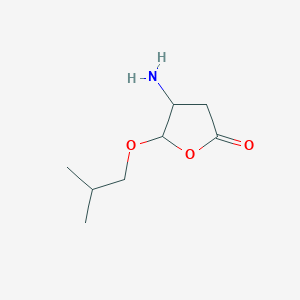
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
